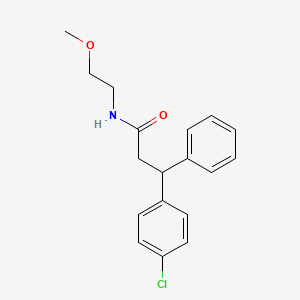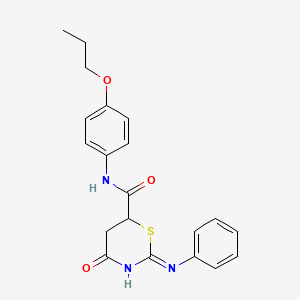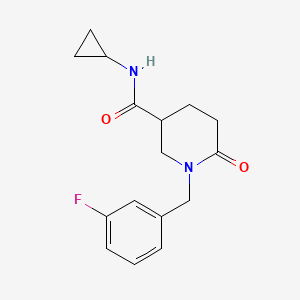![molecular formula C25H26N2O5S B6058779 ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as E2B, and it is a synthetic peptide that has been developed for use in research studies. E2B is a potent inhibitor of the protease enzyme, which is involved in various biological processes.
Wirkmechanismus
E2B exerts its inhibitory effect on the protease enzyme by binding to the active site of the enzyme. The sulfonamide group of E2B forms a hydrogen bond with the catalytic residue of the protease enzyme, while the benzyl group of E2B interacts with the hydrophobic pocket of the enzyme. This binding prevents the protease enzyme from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects
E2B has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that E2B is a potent inhibitor of the protease enzyme, with an IC50 value in the nanomolar range. E2B has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, E2B has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of E2B is its potency as a protease inhibitor. E2B has been shown to be more potent than other protease inhibitors such as saquinavir and indinavir. In addition, E2B has a high selectivity for the protease enzyme, with minimal off-target effects. However, one of the limitations of E2B is its high cost and limited availability, which may hinder its widespread use in research studies.
Zukünftige Richtungen
There are several future directions for the use of E2B in scientific research. One potential application is in the development of new therapeutic agents for the treatment of viral infections such as HIV-1 and HCV. E2B could also be used in the study of protein-protein interactions and the development of new drug targets. Finally, E2B could be used in the study of protease enzyme activity in various biological processes, such as blood coagulation and inflammation.
Conclusion
In conclusion, E2B is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. E2B is a potent inhibitor of the protease enzyme, and it has been used in various scientific research studies. The synthesis of E2B involves several steps, including the protection of the amine and carboxylic acid groups, coupling of the amino acid, and deprotection of the protecting groups. E2B has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the use of E2B in scientific research, including the development of new therapeutic agents and the study of protease enzyme activity in various biological processes.
Synthesemethoden
The synthesis of E2B involves several steps, including the protection of the amine and carboxylic acid groups, coupling of the amino acid, and deprotection of the protecting groups. The process begins with the protection of the carboxylic acid group of benzoic acid with ethyl ester. The amine group of glycine is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then coupled with the protected benzoic acid using a coupling agent such as HATU. The Boc group is then removed using an acid such as trifluoroacetic acid (TFA), and the sulfonamide group is introduced using a sulfonyl chloride. Finally, the ethyl ester group is deprotected using an acid such as hydrochloric acid to yield E2B.
Wissenschaftliche Forschungsanwendungen
E2B has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of E2B is in the field of protease inhibition. E2B has been shown to be a potent inhibitor of the protease enzyme, which is involved in various biological processes such as blood coagulation, inflammation, and viral replication. E2B has also been used in the study of protein-protein interactions and the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(29)22-10-5-6-11-23(22)26-24(28)17-27(20-9-7-8-19(3)16-20)33(30,31)21-14-12-18(2)13-15-21/h5-16H,4,17H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIRMSUVHWYBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B6058706.png)
![1-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)-4-phenylpiperazine](/img/structure/B6058707.png)

![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)
